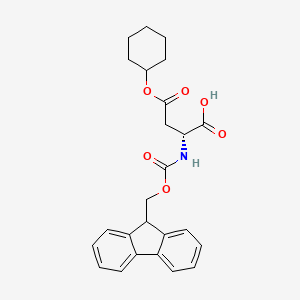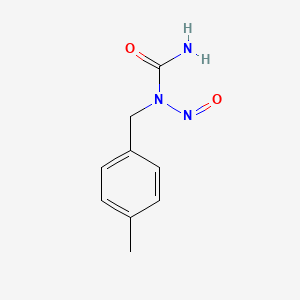
3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple hydroxy(oxido)amino groups and a piperazinyl benzamide structure, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nitration, reduction, and acylation.
Coupling Reactions: The intermediates are then coupled using reagents like coupling agents and catalysts to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino groups can undergo oxidation reactions, leading to the formation of oxides or other oxidized products.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino groups can form hydrogen bonds and interact with enzymes or receptors, leading to changes in their activity. The piperazinyl benzamide structure may also contribute to its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide is unique due to its multiple hydroxy(oxido)amino groups and piperazinyl benzamide structure. Similar compounds include:
3,5-Diamino-N-(4-aminophenyl)-2-(4-methyl-1-piperazinyl)benzamide: Lacks the hydroxy(oxido)amino groups.
3,5-Bis(hydroxy(oxido)amino)-N-(4-(hydroxy(oxido)amino)phenyl)benzamide: Lacks the piperazinyl group.
N-(4-(hydroxy(oxido)amino)phenyl)-2-(4-methyl-1-piperazinyl)benzamide: Lacks the 3,5-bis(hydroxy(oxido)amino) groups.
Propriétés
Numéro CAS |
83907-91-9 |
|---|---|
Formule moléculaire |
C18H18N6O7 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-3,5-dinitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C18H18N6O7/c1-20-6-8-21(9-7-20)17-15(10-14(23(28)29)11-16(17)24(30)31)18(25)19-12-2-4-13(5-3-12)22(26)27/h2-5,10-11H,6-9H2,1H3,(H,19,25) |
Clé InChI |
PZJMORMFMAADRP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




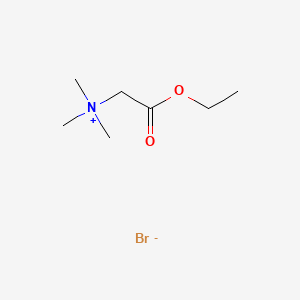

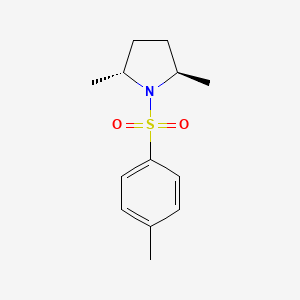

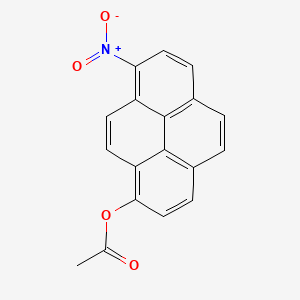
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)

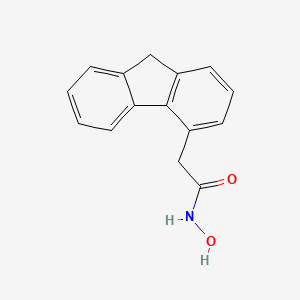
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)
